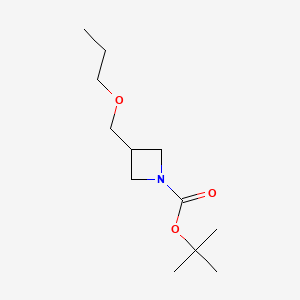

N-Boc-3-(丙氧甲基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-BOC-3-(Propoxymethyl)azetidine” is a chemical compound with the molecular formula C12H23NO3 . It is also known as "tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate" .

Synthesis Analysis

The synthesis of azetidine derivatives, such as “N-BOC-3-(Propoxymethyl)azetidine”, often involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This process yields the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular weight of “N-BOC-3-(Propoxymethyl)azetidine” is 229.31600 . The molecular structure includes a four-membered azetidine ring, a propoxymethyl group attached to the 3-position of the azetidine ring, and a tert-butyl carbamate (BOC) group attached to the nitrogen of the azetidine ring .科学研究应用

Organic Synthesis

“N-BOC-3-(Propoxymethyl)azetidine” is used in organic synthesis . The reactivity of azetidines, such as this compound, is driven by a considerable ring strain . This makes them useful in various organic synthesis applications .

Medicinal Chemistry

Azetidines, including “N-BOC-3-(Propoxymethyl)azetidine”, are important four-membered heterocycles used in medicinal chemistry . They are often used as pharmacophores, which are the parts of a molecular structure that are responsible for its biological activity .

Drug Discovery

Recent examples of using azetidines as motifs in drug discovery have been discussed . “N-BOC-3-(Propoxymethyl)azetidine” could potentially be used in similar applications.

Polymerization

Azetidines have also been used in polymerization . Given its structural properties, “N-BOC-3-(Propoxymethyl)azetidine” could potentially be used in this field as well.

Chiral Templates

Azetidines have been used as chiral templates . “N-BOC-3-(Propoxymethyl)azetidine”, with its specific structure, could potentially be used in similar applications.

Functionalization of Azetidines

The compound has been used in the functionalization of azetidines . The reaction type used for functionalization of azetidines can vary, and “N-BOC-3-(Propoxymethyl)azetidine” could potentially be used in these processes .

安全和危害

“N-BOC-3-(Propoxymethyl)azetidine” is intended for R&D use only and not for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

属性

IUPAC Name |

tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-6-15-9-10-7-13(8-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLSVSPWOKBAEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1CN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742955 |

Source

|

| Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC-3-(Propoxymethyl)azetidine | |

CAS RN |

1373233-10-3 |

Source

|

| Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)

![Ethanone, 1-[3-(2-propynyl)phenyl]- (9CI)](/img/no-structure.png)